molecular formula C7H8BrNO B11899100 (6-Bromo-5-methylpyridin-2-yl)methanol

(6-Bromo-5-methylpyridin-2-yl)methanol

Cat. No.: B11899100
M. Wt: 202.05 g/mol
InChI Key: IZHRFMNZOHANHH-UHFFFAOYSA-N
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Description

(6-Bromo-5-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom and a hydroxymethyl group on the pyridine ring makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5-methylpyridin-2-yl)methanol can be achieved through several methods. One common approach involves the bromination of 5-methylpyridin-2-ylmethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 6-Bromo-5-methylpyridine-2-carboxylic acid.

    Reduction: 5-Methylpyridin-2-ylmethanol.

    Substitution: 6-Azido-5-methylpyridin-2-ylmethanol (when using sodium azide).

Scientific Research Applications

(6-Bromo-5-methylpyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (6-Bromo-5-methylpyridin-2-yl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methyl group at the 5-position.

    2-Bromo-6-methylpyridine: Lacks the hydroxymethyl group.

    (5-Bromo-2-methylpyridin-3-yl)methanol: Similar structure but with different substitution pattern on the pyridine ring.

Uniqueness

(6-Bromo-5-methylpyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and makes the compound valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(6-bromo-5-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3

InChI Key

IZHRFMNZOHANHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CO)Br

Origin of Product

United States

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